molecular formula C22H22N6O2 B3209860 1-(3,4-Dimethylphenyl)-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea CAS No. 1060299-77-5

1-(3,4-Dimethylphenyl)-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea

Cat. No.: B3209860
CAS No.: 1060299-77-5
M. Wt: 402.4 g/mol
InChI Key: OSWYEQWTBXLTTA-UHFFFAOYSA-N
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Description

This compound features a urea core linked to a 3,4-dimethylphenyl group and a 3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine moiety via an ethoxyethyl bridge. The 3,4-dimethylphenyl substituent enhances lipophilicity, which may influence pharmacokinetic properties.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2/c1-15-8-9-18(14-16(15)2)24-22(29)23-12-13-30-20-11-10-19-25-26-21(28(19)27-20)17-6-4-3-5-7-17/h3-11,14H,12-13H2,1-2H3,(H2,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWYEQWTBXLTTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Dimethylphenyl)-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse sources.

Chemical Structure and Synthesis

The compound features a complex structure combining a dimethylphenyl group with a triazolo-pyridazine moiety. The synthesis typically involves multi-step reactions that can include the formation of the triazole ring followed by the introduction of the urea functional group.

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (μM)Reference
4cMDA-MB-23117.83
4jMCF-719.73

These values suggest that the compound could be effective in inhibiting tumor growth.

Anti-inflammatory Properties

The compound's structural features may also confer anti-inflammatory properties. Similar derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example:

CompoundCytokine Inhibition (%)Concentration (μM)Reference
Compound ATNF-α: 61–85%10
Compound BIL-6: 76–93%10

This indicates a promising avenue for therapeutic use in inflammatory diseases.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, compounds within the same structural class have been noted for their ability to induce apoptosis in cancer cells and modulate immune responses.

Case Studies

A recent study evaluated the efficacy of similar triazole-based compounds in vivo. The results indicated significant tumor reduction in xenograft models treated with these compounds compared to controls. The study emphasized the need for further exploration into dosage optimization and long-term effects.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, triazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound may enhance these effects due to the presence of the dimethylphenyl group which can improve lipophilicity and cellular uptake .

Antimicrobial Properties

The incorporation of triazole rings has been linked to antimicrobial activity against a range of pathogens. Research highlights that compounds similar to 1-(3,4-Dimethylphenyl)-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea can serve as effective agents against bacterial and fungal infections .

Urease Inhibition

The compound has been evaluated for its urease inhibitory activity. Urease inhibitors are crucial in treating conditions like urease-related infections and managing urolithiasis (kidney stones). Studies suggest that the compound shows promising results in inhibiting urease enzymes, which could lead to therapeutic applications in this area .

Case Study 1: Anticancer Mechanisms

In a study published in Nature, researchers demonstrated that a related triazole derivative inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway. The study utilized various assays including MTT and flow cytometry to assess cell viability and apoptosis rates .

Case Study 2: Antimicrobial Efficacy

A study focused on the antimicrobial properties of triazole derivatives found that compounds with similar structures exhibited significant inhibition against Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined using broth microdilution methods, indicating effective concentrations for potential therapeutic use .

Comparison with Similar Compounds

Structural and Functional Comparison with Urea Derivatives

Table 1: Key structural and physicochemical differences among urea-based analogs
Compound Name Substituent on Urea Heterocyclic Core Melting Point (°C) Key References
Target Compound 3,4-Dimethylphenyl [1,2,4]Triazolo[4,3-b]pyridazine Not reported
1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-...) 4-Methoxyphenyl Pyridine-triazole Not reported
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-yl...) Ethyl Pyrazole 148–150
1-(3,4-Dimethoxyphenyl)-3-(2-((3-phenyl-...) 3,4-Dimethoxyphenyl/o-tolyl [1,2,4]Triazolo[4,3-b]pyridazine Not reported

Key Observations :

  • Heterocyclic Core : The target compound’s triazolo-pyridazine core distinguishes it from pyrazole- or pyridine-based ureas (e.g., ). This core may enhance binding to aromatic-rich enzyme pockets compared to simpler heterocycles.
  • Substituent Effects: Replacing the 3,4-dimethylphenyl group with electron-donating methoxy groups (as in ) could alter solubility and metabolic stability.
  • Synthesis : Urea derivatives in and were synthesized via reflux with anilines, suggesting analogous routes for the target compound. However, triazolo-pyridazine intermediates likely require specialized coupling steps (e.g., SNAr or palladium catalysis) absent in simpler analogs .

Comparison with Other [1,2,4]Triazolo[4,3-b]pyridazine Derivatives

Key Observations :

  • Substituent Diversity : The 3-phenyl group in the target compound contrasts with trifluoromethyl () or methoxy () substituents in analogs. Trifluoromethyl groups enhance metabolic resistance and lipophilicity, while phenyl groups may favor π-π interactions in target binding.
  • Biological Activity : Triazolo-pyridazines are leveraged in bromodomain inhibitors (e.g., AZD5153 ) and PD-1/PD-L1 antagonists (e.g., SCL-1 ). The target compound’s urea group could position it for similar applications, though its exact target remains unconfirmed.
  • Synthetic Routes : Visible light/silane-mediated radical coupling was used for propenamide-linked triazolo-pyridazines , whereas the target compound’s ethoxyethyl bridge may necessitate milder nucleophilic substitutions.

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability : Urea groups are prone to hydrolysis, but the triazolo-pyridazine core may confer rigidity, slowing degradation compared to pyrazole-based ureas .
  • Spectroscopic Data : While IR/NMR data for the target compound are absent, related triazolo-pyridazines show characteristic C=O (urea) stretches at ~1650–1700 cm⁻¹ and aromatic proton shifts at δ 7.0–8.5 ppm .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step protocols, such as coupling triazolo-pyridazine derivatives with substituted ureas. For example, a three-component coupling of triazole, urea, and thiourea under controlled temperatures (e.g., reflux in anhydrous solvents like DMF or THF) has been reported for analogous triazolo-pyridazine systems . Optimization variables include solvent choice (polar aprotic solvents enhance reactivity), catalyst selection (e.g., Pd-based catalysts for cross-coupling), and temperature gradients (e.g., 60–120°C for cyclization steps). Purity can be improved via column chromatography or recrystallization using ethanol/water mixtures.

Q. What spectroscopic and chromatographic techniques are recommended for characterizing structural integrity?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and urea linkage integrity.
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., calculated vs. observed m/z).
  • X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated for structurally related triazolo-thiadiazoles .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers design experiments to evaluate biological activity against specific enzyme systems?

  • Enzyme inhibition assays : Use recombinant enzymes (e.g., kinases or proteases) with fluorogenic substrates. IC50_{50} values can be determined via dose-response curves.
  • Receptor binding studies : Radioligand displacement assays (e.g., 3^3H-labeled antagonists) quantify affinity (Ki_i) for GPCRs or nuclear receptors.
  • Structural analogs : Compare activity with derivatives lacking the 3,4-dimethylphenyl or triazolo-pyridazine moieties to identify pharmacophores .

Q. What strategies resolve contradictions in reported biological activity data for triazolo-pyridazine derivatives?

Contradictions often arise from assay variability (e.g., cell line differences) or compound purity. Solutions include:

  • Standardized protocols : Use identical cell lines (e.g., HEK293 for kinase assays) and solvent controls (DMSO ≤0.1%).
  • Batch-to-batch consistency : Implement QC via HPLC and NMR for each synthesis batch.
  • Meta-analysis : Cross-reference data with structurally validated analogs in databases like PubChem .

Q. What computational approaches predict pharmacokinetic/pharmacodynamic (PK/PD) properties?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., ATP-binding pockets).
  • QSAR models : Train algorithms on logP, polar surface area, and hydrogen-bonding descriptors to predict bioavailability.
  • ADMET prediction : Tools like SwissADME estimate solubility, CYP450 metabolism, and blood-brain barrier permeability .

Q. How can aqueous solubility challenges be addressed during formulation for in vivo studies?

  • Co-solvents : Use cyclodextrins or PEG-400 to enhance solubility.
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the urea or ethoxyethyl positions.
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability, as seen in Pfizer’s aqueous formulations for similar urea derivatives .

Q. What critical considerations ensure reproducibility in scaling synthesis from milligram to gram quantities?

  • Reaction scaling : Maintain stoichiometric ratios and avoid exothermic runaway by gradual reagent addition.
  • Purification : Replace column chromatography with fractional crystallization for large batches.
  • Process analytical technology (PAT) : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Dimethylphenyl)-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea
Reactant of Route 2
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Reactant of Route 2
1-(3,4-Dimethylphenyl)-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.